1-(Bromomethyl)-4-methylidenecyclohexane
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Overview
Description
1-(Bromomethyl)-4-methylidenecyclohexane is an organic compound characterized by a bromomethyl group attached to a cyclohexane ring with a methylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-methylidenecyclohexane typically involves the bromination of 4-methylidenecyclohexane. This reaction can be carried out using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification methods ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-methylidenecyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) to form corresponding alcohols or amines.
Addition Reactions: The methylidene group can participate in electrophilic addition reactions with halogens (e.g., Br₂) to form dihalogenated products.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form carboxylic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH or NH₃ in aqueous or alcoholic solutions.
Addition: Halogens (Br₂, Cl₂) in organic solvents.
Oxidation: KMnO₄ in acidic or basic medium.
Major Products:
- Substitution reactions yield alcohols or amines.
- Addition reactions produce dihalogenated cyclohexanes.
- Oxidation reactions result in carboxylic acids.
Scientific Research Applications
1-(Bromomethyl)-4-methylidenecyclohexane finds applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-methylidenecyclohexane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The methylidene group, being an electron-rich site, undergoes electrophilic addition reactions. These interactions are crucial for its applications in synthesis and potential biological activity .
Comparison with Similar Compounds
1-(Chloromethyl)-4-methylidenecyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-4-methylcyclohexane: Lacks the methylidene group, affecting its reactivity and applications.
Properties
IUPAC Name |
1-(bromomethyl)-4-methylidenecyclohexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c1-7-2-4-8(6-9)5-3-7/h8H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNICCJHRSDHCEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438871 |
Source
|
Record name | 1-(bromomethyl)-4-methylidenecyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76825-09-7 |
Source
|
Record name | 1-(bromomethyl)-4-methylidenecyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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